

INY-03-041: A Technical Guide to its AKT Isoform Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **INY-03-041**, a potent, PROTAC-based pan-AKT degrader. The document outlines the quantitative biochemical affinity of **INY-03-041** for the three AKT isoforms—AKT1, AKT2, and AKT3—details the experimental methodologies used for this determination, and visualizes key pathways and workflows.

Biochemical Selectivity and Potency

INY-03-041 is a heterobifunctional degrader that links the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of AKT proteins.[1][2][3] Biochemical assays have demonstrated that **INY-03-041** is a potent pan-AKT inhibitor, with comparable inhibitory activity against all three AKT isoforms.[1] [4]

The inhibitory activity of **INY-03-041** was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1][4][5] The half-maximal inhibitory concentrations (IC50) reveal nanomolar potency against each isoform, indicating that **INY-03-041** effectively inhibits AKT1, AKT2, and AKT3.

Table 1: Biochemical Inhibition of AKT Isoforms by INY-03-041



Isoform	IC50 (nM)
AKT1	2.0[1][2][4]
AKT2	6.8[1][2][4]
AKT3	3.5[1][2][4]

In addition to its activity against AKT isoforms, the broader kinase selectivity of **INY-03-041** was assessed against a panel of 468 kinases using the KINOMEscan technology.[1][4] The results indicated a similar selectivity profile to its parent inhibitor, GDC-0068.[1][4] While potent in vitro inhibition of known GDC-0068 off-targets S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM) was observed, cellular studies did not show degradation of these kinases.[4][5]

Experimental Protocols Biochemical Kinase Inhibition Assay (FRET-based)

The determination of the IC50 values for **INY-03-041** against AKT1, AKT2, and AKT3 was performed using a commercially available fluorescence resonance energy transfer (FRET)-based assay (Invitrogen, Z'-Lyte).[1][4]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a FRET-peptide substrate. The kinase transfers the gamma-phosphate from ATP to a serine or threonine residue on the substrate. This phosphorylation event prevents a site-specific protease from cleaving the substrate. The uncleaved, phosphorylated substrate results in a high FRET signal, while the cleaved, unphosphorylated substrate yields a low FRET signal. The degree of inhibition is proportional to the FRET signal.

General Protocol:

- Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, ATP, FRET-peptide substrate specific for AKT, and the test compound (INY-03-041) at various concentrations.
- Reaction Setup: The kinase, peptide substrate, and varying concentrations of INY-03-041
 are incubated together in a microplate well.
- Initiation: The kinase reaction is initiated by the addition of ATP.

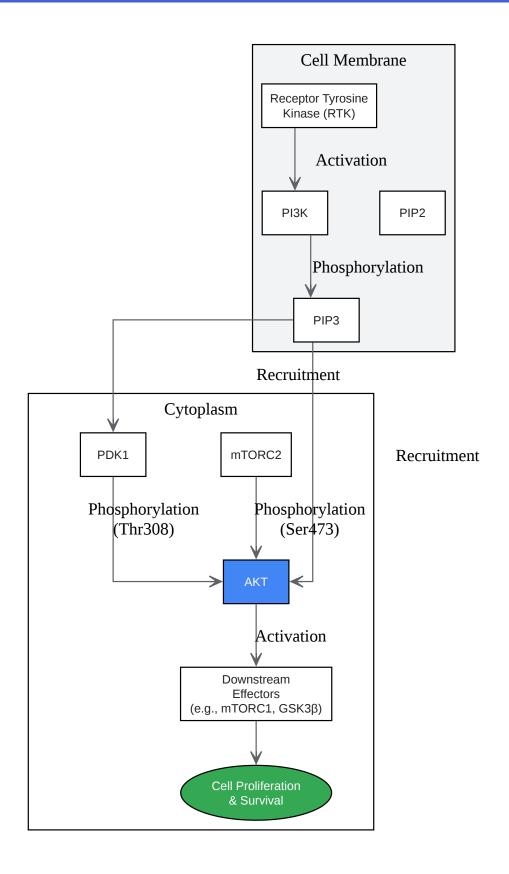


- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Development: A development reagent containing a site-specific protease is added to the wells. The protease cleaves only the unphosphorylated substrate.
- Detection: The fluorescence is measured at two wavelengths (emission and excitation) to determine the FRET ratio.
- Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Signaling Pathway and Experimental Workflow AKT Signaling Pathway

The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many cancers.





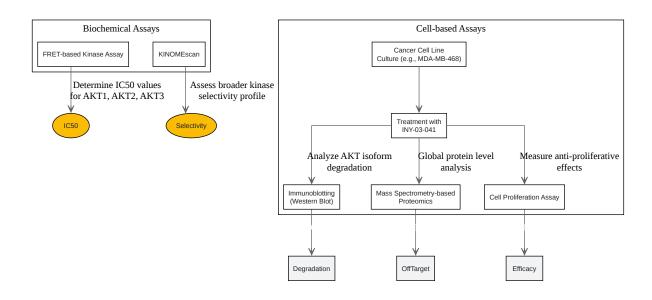
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Caption: Simplified PI3K/AKT signaling pathway.



Experimental Workflow for Determining AKT Degrader Activity

The following diagram illustrates the typical workflow to characterize a PROTAC-based AKT degrader like **INY-03-041**.



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Caption: Workflow for characterizing INY-03-041.

In cellular contexts, such as the triple-negative breast cancer cell line MDA-MB-468, **INY-03-041** induces potent, dose-dependent degradation of all three AKT isoforms.[1][4] This degradation is sustained, leading to prolonged inhibition of downstream signaling pathways.[1] [6] The anti-proliferative effects of **INY-03-041** have been shown to be more potent than its



parent inhibitor, GDC-0068, highlighting the potential advantages of a degradation-based therapeutic strategy.[1][4]

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